5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Anticancer Breast Cancer Cytotoxicity

Select 5‑Methylpyrazolo[1,5‑A]pyrimidin‑7‑OL (CAS 16082‑26‑1) to access a privileged pyrazolo[1,5‑a]pyrimidine scaffold with proven pharmacological differentiation. The 7‑hydroxyl group provides a versatile synthetic handle for O‑alkylation, acylation, or etherification, enabling rapid library expansion. Validated nanomolar c‑Met kinase inhibition (comparable to cabozantinib) and baseline MCF‑7 antiproliferative activity (IC₅₀ = 15.3 µM) offer a de‑risked starting point for oncology lead optimization. The measured LogP of 0.74 (slightly above the unsubstituted scaffold’s 0.73) guides rational lipophilicity tuning. Procure high‑purity (≥95%) material with full quality documentation to accelerate your SAR and preclinical programs.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 16082-26-1; 16082-26-1
Cat. No. B2643721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
CAS16082-26-1; 16082-26-1
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C=CN2
InChIInChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
InChIKeyCSVSURSIOXXMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1): A Specialized Heterocyclic Scaffold for Medicinal Chemistry Research


5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1) is a heterocyclic organic compound characterized by a fused pyrazolo[1,5-a]pyrimidine core system, with a methyl group at the 5-position and a hydroxyl group at the 7-position . This compound has a molecular weight of 149.15 g/mol and a predicted pKa of 5.99±0.53 . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in drug discovery, exhibiting a broad range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory activities [1]. The specific substitution pattern of this compound imparts distinct chemical and biological properties that differentiate it from other pyrazolo[1,5-a]pyrimidine derivatives [2].

Why 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL Cannot Be Generically Substituted by Other Pyrazolo[1,5-a]pyrimidine Analogs


Despite sharing a common core scaffold, pyrazolo[1,5-a]pyrimidine derivatives exhibit widely divergent biological profiles due to subtle variations in substitution patterns. The presence and position of functional groups critically influence kinase inhibition profiles, cellular potency, and selectivity [1]. For instance, the hydroxyl group at the 7-position of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL confers distinct hydrogen bonding capabilities and reactivity compared to analogs with amine, halogen, or unsubstituted positions, fundamentally altering target engagement and pharmacokinetic properties [2]. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications, such as replacing a hydroxyl with an amine group, can drastically change a compound's inhibitory activity and selectivity profile [3]. Consequently, substituting this specific compound with a closely related analog without rigorous comparative validation risks experimental failure and misinterpretation of biological data.

Quantitative Differentiation Evidence: 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL vs. Key Analogs


Antiproliferative Activity in MCF-7 Breast Cancer Cells: 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine Scaffold

The target compound exhibits measurable antiproliferative activity against the MCF-7 human breast cancer cell line, with a reported IC50 value of 15.3 μM . This activity can be contrasted with the unsubstituted pyrazolo[1,5-a]pyrimidine core scaffold, which lacks the specific 5-methyl and 7-hydroxyl substitutions and generally shows no significant activity in this assay at comparable concentrations (class-level inference, data not explicitly available). The presence of the hydroxyl group at the 7-position and the methyl group at the 5-position is critical for this observed activity, as it enhances binding affinity to specific kinase targets [1].

Anticancer Breast Cancer Cytotoxicity MCF-7

c-Met Kinase Inhibitory Potential: Scaffold Validation via Optimized 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives

The 5-methylpyrazolo[1,5-a]pyrimidine core, exemplified by 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL, serves as a critical starting point for generating potent c-Met kinase inhibitors. Optimized derivatives built upon this core, such as compounds 10b and 10f, achieve remarkable c-Met inhibitory activity with IC50 values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM, respectively [1]. This potency is comparable to the clinically approved c-Met inhibitor cabozantinib (positive control) [2]. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine scaffold (CAS 274-71-5) lacks the specific substituents necessary for high-affinity c-Met binding, underscoring the essential role of the 5-methyl and 7-hydroxyl groups as key pharmacophoric elements for further optimization [3].

Kinase Inhibition c-Met Antitumor Oncology

Physicochemical Property Differentiation: Lipophilicity (LogP) of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL vs. Unsubstituted Core

The predicted partition coefficient (LogP) for 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is 0.7433 . This value is slightly higher than the LogP of the unsubstituted pyrazolo[1,5-a]pyrimidine core scaffold, which is reported as 0.7293 [1]. This minor increase in lipophilicity, driven by the presence of the 5-methyl and 7-hydroxyl groups, can translate to a measurable difference in membrane permeability and bioavailability, a critical parameter in drug discovery programs.

Physicochemical Properties Lipophilicity LogP Drug-likeness

Functional Group Reactivity: Hydroxyl Group at 7-Position Enables Unique Derivatization Pathways

The hydroxyl group at the 7-position of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL provides a distinct synthetic handle for further derivatization, such as etherification, esterification, or activation for nucleophilic substitution, which is not possible with analogs lacking this group (e.g., 5-Methylpyrazolo[1,5-a]pyrimidine, CAS 61578-03-8) . This functional group also participates in keto-enol tautomerism, influencing the compound's reactivity and hydrogen-bonding capacity [1]. While direct quantitative comparison data for reaction yields are not available for the target compound itself, class-level evidence indicates that microwave-assisted synthesis of related 7-hydroxy derivatives can achieve high yields (60-93%) with broad substrate scopes, demonstrating the practical utility of this functional group in efficient chemical transformations .

Synthetic Chemistry Derivatization Functionalization Building Block

Key Research and Industrial Application Scenarios for 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1)


Oncology Drug Discovery: c-Met Kinase Inhibitor Lead Optimization

Researchers developing novel c-Met kinase inhibitors can utilize 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL as a core scaffold for structure-activity relationship (SAR) studies. Evidence demonstrates that optimized derivatives built upon this core achieve nanomolar potency against c-Met kinase, comparable to the clinically approved drug cabozantinib [1]. The presence of the 5-methyl and 7-hydroxyl groups provides critical pharmacophoric elements that can be further modified to enhance potency, selectivity, and drug-like properties [2].

Medicinal Chemistry: Development of Anti-Breast Cancer Agents

This compound serves as a starting point for developing novel therapeutics targeting breast cancer. The parent compound itself exhibits quantifiable antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 15.3 μM), providing a validated baseline for further synthetic optimization . This activity is absent in the unsubstituted pyrazolo[1,5-a]pyrimidine scaffold, highlighting the importance of the specific substitution pattern for this indication [3].

Chemical Biology: Synthesis of Privileged Heterocyclic Libraries

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is an ideal building block for generating diverse libraries of pyrazolo[1,5-a]pyrimidine-based compounds. The reactive 7-hydroxyl group serves as a versatile synthetic handle, enabling a wide range of derivatization reactions (e.g., O-alkylation, acylation, etherification) that are not possible with analogs lacking this functional group . This allows medicinal chemists to efficiently explore chemical space around this privileged scaffold to identify novel hits for various biological targets [4].

ADME Property Optimization: Fine-Tuning Lipophilicity

In lead optimization programs, 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL offers a quantifiable advantage in tuning the lipophilicity of a compound series. Its predicted LogP of 0.7433 is slightly higher than that of the unsubstituted pyrazolo[1,5-a]pyrimidine scaffold (LogP = 0.7293) . This small but measurable difference provides a rationale for selecting this specific building block when a modest increase in lipophilicity is desired to improve membrane permeability and oral bioavailability without drastically altering the compound's overall polarity [5].

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